2-chloro-N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide
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Overview
Description
2-chloro-N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 2-chloro group, a 3-chlorobenzyl group, and a furan-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoyl chloride, 3-chlorobenzylamine, and furan-2-ylmethanol.
Formation of Benzamide Core: The reaction between 2-chlorobenzoyl chloride and 3-chlorobenzylamine in the presence of a base (e.g., triethylamine) leads to the formation of the benzamide core.
Introduction of Furan-2-ylmethyl Group: The furan-2-ylmethyl group is introduced through a nucleophilic substitution reaction using furan-2-ylmethanol and a suitable activating agent (e.g., thionyl chloride).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-chloro-N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)acetamide: Similar structure but with an acetamide core.
2-chloro-N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)thiobenzamide: Similar structure but with a thiobenzamide core.
Uniqueness
2-chloro-N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H15Cl2NO2 |
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Molecular Weight |
360.2 g/mol |
IUPAC Name |
2-chloro-N-[(3-chlorophenyl)methyl]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H15Cl2NO2/c20-15-6-3-5-14(11-15)12-22(13-16-7-4-10-24-16)19(23)17-8-1-2-9-18(17)21/h1-11H,12-13H2 |
InChI Key |
LVJPFTMEHUHZBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N(CC2=CC(=CC=C2)Cl)CC3=CC=CO3)Cl |
Origin of Product |
United States |
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